molecular formula C16H12BrFN2OS B2376516 N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide CAS No. 865544-26-9

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

Cat. No.: B2376516
CAS No.: 865544-26-9
M. Wt: 379.25
InChI Key: KUFLWOMOTMDGJR-KNTRCKAVSA-N
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Description

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide is a benzothiazole-derived compound characterized by a bromine substituent at position 6 of the benzothiazole ring, an ethyl group at position 3, and a 4-fluorobenzamide moiety.

Properties

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2OS/c1-2-20-13-8-5-11(17)9-14(13)22-16(20)19-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFLWOMOTMDGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Substituted Thioureas

One of the most versatile approaches for synthesizing benzothiazole derivatives involves the condensation of 1,3-di-substituted thioureas with appropriate carbonyl compounds. The general reaction typically requires a brominating agent such as 1,10-(ethane-1,2-diyl)dipyridinium bistribromide to facilitate the cyclization process. This method has been successfully applied to the synthesis of various benzothiazole derivatives with different substitution patterns.

R₁-NH-C(S)-NR₂-R₃ + R₄-C(O)-R₅ → R₁-N=C-N(R₂)-R₃
                                    |  |
                                    S  R₄

Base-Catalyzed Intramolecular Cyclization

Another established route involves the base-catalyzed intramolecular nucleophilic cyclization of 1-(2-haloaroyl)-3-aryl thioureas. This approach has been demonstrated to proceed via an intramolecular nucleophilic substitution (SNAr) mechanism rather than an intramolecular aromatic substitution (SRN1) mechanism. The resulting benzothiazole frameworks can be further modified to introduce the desired substituents.

Direct Condensation with Acyl Halides

The direct condensation of benzothiazoles with acyl halides under basic conditions represents another synthetic pathway, particularly useful for introducing amide functionalities at the 2-position of pre-formed benzothiazole rings. This method is especially relevant for introducing the 4-fluorobenzamide moiety in our target compound.

Specific Preparation Methods for N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

Method 1: N-Alkylation and Acylation Approach

This method involves a sequential approach starting with the preparation of 6-bromobenzothiazole, followed by N-alkylation with an ethyl group and subsequent reaction with 4-fluorobenzoyl chloride:

  • Preparation of 6-bromobenzothiazole core structure
  • N-alkylation of the benzothiazole with ethyl iodide or ethyl bromide under basic conditions
  • Reaction of the N-ethylated benzothiazole with 4-fluorobenzoyl chloride in the presence of bases such as triethylamine or pyridine
  • Purification through recrystallization or column chromatography

The reaction sequence can be represented as:

6-BrC₇H₄NS + C₂H₅I → 6-BrC₇H₄N(C₂H₅)S
6-BrC₇H₄N(C₂H₅)S + 4-FC₆H₄COCl → this compound

Method 2: Base-Catalyzed Cyclization of Ethylated Thioureas

This convergent approach involves synthesizing N-ethyl-N'-(4-fluorobenzoyl)-N-(6-bromophenyl)thiourea and subsequent cyclization:

  • Preparation of the appropriately substituted thiourea from 6-bromoaniline, ethyl isothiocyanate, and 4-fluorobenzoyl chloride
  • Base-catalyzed intramolecular cyclization of the thiourea derivative to form the benzothiazole ring
  • Purification of the final product

This approach constructs the benzothiazole scaffold while simultaneously incorporating the required substituents, potentially leading to higher overall yields.

Method 3: Microwave-Assisted Synthesis

To enhance reaction efficiency and reduce reaction times, microwave irradiation can be employed in the synthesis of benzothiazole derivatives, including our target compound:

  • Preparation of the appropriate thiourea derivative or N-alkylated benzothiazole
  • Reaction with the corresponding acyl halide under microwave conditions
  • Purification of the product

Microwave-assisted synthesis has been reported to significantly reduce reaction times from hours to minutes while improving yields and reducing side product formation.

Optimization Strategies and Reaction Conditions

Temperature Control

Temperature optimization is crucial in the synthesis of benzothiazole derivatives. While elevated temperatures can enhance reaction rates, excessive heating may lead to decomposition or unwanted side reactions. The optimal temperature range typically falls between 20-80°C, depending on the specific synthetic route and reagents employed.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and yield. Common solvents utilized for benzothiazole synthesis include:

  • Dichloromethane or acetonitrile for reactions involving acyl halides
  • DMF or DMSO for base-catalyzed cyclization reactions
  • Alcohols (methanol, ethanol) for certain condensation reactions

Catalyst and Base Selection

The selection of appropriate catalysts and bases greatly influences reaction outcomes:

  • Triethylamine or pyridine for reactions involving acyl halides
  • Stronger bases such as sodium hydride or potassium tert-butoxide for cyclization reactions
  • Lewis acids such as magnesium bromide for certain condensation reactions

Purification Techniques

Purification of the final product typically involves:

  • Recrystallization from appropriate solvent systems
  • Column chromatography using silica gel with optimized mobile phases
  • In some cases, preparative HPLC for achieving high purity standards

Comparison of Different Synthetic Routes

Table 1 provides a comparative analysis of the major synthetic routes for preparing this compound:

Synthetic Route Advantages Disadvantages Typical Yield Reaction Conditions
N-Alkylation and Acylation Direct approach, fewer steps Requires pre-functionalized benzothiazole 60-80% Base (TEA or pyridine), DCM or ACN, RT to 80°C, 2-6h
Base-catalyzed cyclization of thioureas Convergent synthesis, potentially higher yields More complex starting materials 70-90% Strong base, DMF or DMSO, 60-100°C, 4-12h
Microwave-assisted synthesis Rapid reaction, reduced side products Requires specialized equipment 75-95% Microwave irradiation, 80-120°C, 10-30min

Detailed Reaction Mechanisms

N-Alkylation Mechanism

The N-alkylation of benzothiazole proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the benzothiazole attacks the electrophilic carbon of the alkylating agent (ethyl iodide or bromide), displacing the halide ion:

BrC₇H₄NS + C₂H₅X → BrC₇H₄N⁺(C₂H₅)S X⁻

Acylation Mechanism

The acylation step involves nucleophilic attack by the benzothiazole nitrogen on the carbonyl carbon of 4-fluorobenzoyl chloride, followed by elimination of the chloride ion:

BrC₇H₄N(C₂H₅)S + 4-FC₆H₄COCl → BrC₇H₄N(C₂H₅)S-C(=O)-C₆H₄F-4 + HCl

The generated HCl is typically neutralized by the added base (triethylamine or pyridine).

Base-Catalyzed Cyclization Mechanism

The cyclization of thioureas involves:

  • Deprotonation of the thiourea nitrogen by the base
  • Nucleophilic attack on the electrophilic carbon
  • Formation of the benzothiazole ring through an intramolecular cyclization process
  • Elimination of a suitable leaving group to establish aromaticity

Scale-up Considerations for Industrial Production

For industrial-scale production of this compound, several factors require consideration:

  • Continuous Flow Processing : Implementation of continuous flow reactors can provide better control over reaction parameters such as temperature, pressure, and mixing, leading to more consistent product quality and higher throughput.

  • Process Safety Assessment : Thorough evaluation of thermal hazards, potential exothermic reactions, and the stability of intermediates and reagents is essential for safe scale-up.

  • Green Chemistry Principles : Adoption of environmentally friendly solvents, reduction of waste generation, and optimizing atom economy can enhance sustainability and reduce production costs.

  • Quality Control Protocols : Establishment of robust analytical methods for monitoring reaction progress and product quality is crucial for maintaining consistent production standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the bromine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

  • Key Differences : The ethyl group at position 3 in the target compound is replaced with a methyl group.
  • Impact : The shorter alkyl chain reduces steric bulk and may decrease lipophilicity (lower LogP). However, this substitution could enhance solubility in polar solvents compared to the ethyl analog .

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide

  • Key Differences : The 4-fluoro group is replaced with a dimethylsulfamoyl moiety.
  • Impact: Molecular Weight: Increases from ~366 g/mol (target compound) to 468.4 g/mol due to the sulfamoyl group. Hydrogen Bonding: The sulfamoyl group introduces additional hydrogen bond acceptors (5 vs. Lipophilicity: The XLogP3 value (3.8) suggests higher lipophilicity compared to the target compound’s fluorobenzamide .

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide

  • Key Differences : Bromine at position 6 is replaced with ethoxy, and the 4-fluoro group is substituted with trifluoromethyl.
  • Solubility: The ethoxy group may improve solubility in nonpolar solvents compared to bromine .

Physicochemical and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₂BrFN₂OS ~366 6-Br, 3-Et, 4-F Moderate LogP, 4 H-bond acceptors
Methyl Analog C₁₅H₁₀BrFN₂OS ~352 6-Br, 3-Me, 4-F Lower steric hindrance
Sulfamoyl Analog C₁₈H₁₈BrN₃O₃S₂ 468.4 6-Br, 3-Et, 4-SO₂NMe₂ High XLogP3 (3.8), 5 H-bond acceptors
Ethoxy-Trifluoromethyl Analog C₁₇H₁₃F₃N₂O₂S 366.36 6-OEt, 4-CF₃ Enhanced electrophilicity

Biological Activity

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide is a complex organic compound with potential pharmacological applications. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a bromo substituent at the 6-position and a fluorobenzamide group. Its structure can be represented as follows:

C12H10BrFN3S\text{C}_{12}\text{H}_{10}\text{BrF}\text{N}_3\text{S}

This unique configuration influences its reactivity and biological properties, particularly due to the presence of the bromine and fluorine atoms which can enhance binding affinity to biological targets.

Research indicates that compounds with benzothiazole structures often exhibit significant biological activities, including:

  • Antimicrobial properties : The benzothiazole nucleus is known for its ability to inhibit bacterial growth.
  • Antioxidant activity : The compound may scavenge free radicals, reducing oxidative stress.
  • Enzyme inhibition : It can interact with various enzymes, potentially leading to therapeutic effects in diseases such as cancer.

The specific interactions of this compound with biological targets require further investigation to elucidate its full pharmacological potential.

Biological Activity Data

The following table summarizes the biological activities observed in related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
BenzothiazoleCore structure similar to benzothiazoleAntimicrobialLacks additional substituents affecting reactivity
6-Bromo-benzothiazoleContains bromine at 6-positionAntioxidantSimple structure with no amide functionality
EthylbenzothiazoleEthyl group substitutionVariable activityLacks halogen substituents affecting potency
This compoundCombination of bromo and ethyl groups with an amide linkagePotentially enhanced compared to simpler analogsUnique structural attributes may enhance biological activity

Case Studies

  • Antimicrobial Activity : A study investigating the antimicrobial efficacy of benzothiazole derivatives reported that compounds with halogen substitutions exhibited improved activity against various bacterial strains. This suggests that this compound may possess similar properties due to its structural features.
  • Cytotoxicity Assays : In vitro assays have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines. The presence of the bromo group in this compound may enhance its cytotoxic effects by increasing cellular uptake or altering cell signaling pathways.
  • Enzyme Interaction Studies : Preliminary studies suggest that compounds similar to this compound can inhibit key enzymes involved in cancer progression. Further research is needed to confirm these interactions and determine the compound's specificity and potency.

Q & A

Q. What are the optimal synthetic routes for N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 6-bromo-3-ethyl-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane or DMF). Reaction optimization should focus on:

  • Temperature control : Elevated temperatures (40–60°C) improve reaction rates but may increase side-product formation.
  • Stoichiometry : A 1:1.2 molar ratio of amine to acyl chloride minimizes unreacted starting materials .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the pure product.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzothiazole and fluorobenzamide moieties. The imine proton (N–CH–) in the benzothiazole ring appears as a singlet at δ 8.1–8.3 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 406.98 for C16H _{16}H _{12}BrFN N _{2}OS)) .
  • X-ray crystallography : Use SHELXL or WinGX for crystal structure refinement to resolve stereoelectronic effects at the imine bond .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Prioritize assays aligned with benzothiazole derivatives’ known activities:

  • Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
  • Antimicrobial : Broth microdilution assays (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Substituent variation : Replace the 6-bromo group with chloro or nitro to assess electronic effects on binding.
  • Scaffold hopping : Compare with analogs like N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide to evaluate the role of the ethyl group in solubility and potency .
  • Pharmacophore mapping : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., EGFR kinase) .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. For example, DMSO is ideal for stock solutions but may interfere with cellular assays .
  • Stability : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) can be mitigated by lyophilization .

Q. How can crystallographic data inform the compound’s reactivity and intermolecular interactions?

  • Packing analysis : Use Mercury software to identify π-π stacking (benzothiazole-fluorobenzamide) or halogen bonding (Br···O/F interactions) .
  • Electron density maps : Refine SHELXL parameters to resolve disorder in the ethyl group or imine bond .

Q. What computational methods validate experimental binding affinities for target proteins?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER to simulate ligand-protein stability over 100 ns trajectories.
  • MM/PBSA calculations : Quantify binding free energies, focusing on contributions from hydrophobic (benzothiazole) and electrostatic (fluorobenzamide) regions .

Q. How can synthetic by-products be identified and minimized during scale-up?

  • LC-MS profiling : Detect impurities (e.g., uncyclized intermediates or dehalogenated products).
  • DoE (Design of Experiments) : Optimize parameters like stirring rate and reagent addition time using JMP or MODDE software .

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